quinquefolan B
quinquefolan B
Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA.
Adenosine, also known as adenocard or ade-rib, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. Adenosine is a drug which is used as an initial treatment for the termination of paroxysmal supraventricular tachycardia (pvst), including that associated with accessory bypass tracts, and is a drug of choice for terminating stable, narrow-complex supraventricular tachycardias (svt). also used as an adjunct to thallous chloride ti 201 myocardial perfusion scintigraphy (thallium stress test) in patients who are unable to exercise adequately, as well as an adjunct to vagal maneuvers and clinical assessment to establish a specific diagnosis of undefined, stable, narrow-complex svt. Adenosine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Adenosine has been found throughout all human tissues, and has also been detected in most biofluids, including urine, feces, cerebrospinal fluid, and saliva. Within the cell, adenosine is primarily located in the mitochondria and lysosome. Adenosine exists in all eukaryotes, ranging from yeast to humans. Adenosine participates in a number of enzymatic reactions. In particular, Adenosine can be converted into inosine through its interaction with the enzyme adenosine deaminase. In addition, Adenosine can be converted into adenine and ribose 1-phosphate through its interaction with the enzyme purine nucleoside phosphorylase. In humans, adenosine is involved in the thioguanine action pathway, the azathioprine action pathway, the methionine metabolism pathway, and the mercaptopurine action pathway. Adenosine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, the hypermethioninemia pathway, adenine phosphoribosyltransferase deficiency (aprt), and adenosine deaminase deficiency. Adenosine is a potentially toxic compound.
Adenosine is a ribonucleoside composed of a molecule of adenine attached to a ribofuranose moiety via a beta-N(9)-glycosidic bond. It has a role as an anti-arrhythmia drug, a vasodilator agent, an analgesic, a human metabolite and a fundamental metabolite. It is a purines D-ribonucleoside and a member of adenosines. It derives from an adenine.
Adenosine, also known as adenocard or ade-rib, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. Adenosine is a drug which is used as an initial treatment for the termination of paroxysmal supraventricular tachycardia (pvst), including that associated with accessory bypass tracts, and is a drug of choice for terminating stable, narrow-complex supraventricular tachycardias (svt). also used as an adjunct to thallous chloride ti 201 myocardial perfusion scintigraphy (thallium stress test) in patients who are unable to exercise adequately, as well as an adjunct to vagal maneuvers and clinical assessment to establish a specific diagnosis of undefined, stable, narrow-complex svt. Adenosine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Adenosine has been found throughout all human tissues, and has also been detected in most biofluids, including urine, feces, cerebrospinal fluid, and saliva. Within the cell, adenosine is primarily located in the mitochondria and lysosome. Adenosine exists in all eukaryotes, ranging from yeast to humans. Adenosine participates in a number of enzymatic reactions. In particular, Adenosine can be converted into inosine through its interaction with the enzyme adenosine deaminase. In addition, Adenosine can be converted into adenine and ribose 1-phosphate through its interaction with the enzyme purine nucleoside phosphorylase. In humans, adenosine is involved in the thioguanine action pathway, the azathioprine action pathway, the methionine metabolism pathway, and the mercaptopurine action pathway. Adenosine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, the hypermethioninemia pathway, adenine phosphoribosyltransferase deficiency (aprt), and adenosine deaminase deficiency. Adenosine is a potentially toxic compound.
Adenosine is a ribonucleoside composed of a molecule of adenine attached to a ribofuranose moiety via a beta-N(9)-glycosidic bond. It has a role as an anti-arrhythmia drug, a vasodilator agent, an analgesic, a human metabolite and a fundamental metabolite. It is a purines D-ribonucleoside and a member of adenosines. It derives from an adenine.
Brand Name:
Vulcanchem
CAS No.:
109767-06-8
VCID:
VC0011128
InChI:
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula:
C10H13N5O4
Molecular Weight:
267.24 g/mol
quinquefolan B
CAS No.: 109767-06-8
Main Products
VCID: VC0011128
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
CAS No. | 109767-06-8 |
---|---|
Product Name | quinquefolan B |
Molecular Formula | C10H13N5O4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |
Standard InChIKey | OIRDTQYFTABQOQ-KQYNXXCUSA-N |
Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Impurities | Adenine Adenosine 3'-(dihydrogen phosphate) Adenosine 3'-(tetrahydrogen triphosphate) Adenosine 3'-(trihydrogen diphosphate) D-ribose |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Colorform | Needles (from water +3/2) Crystals from water White crystalline powde |
Melting Point | 500 to 518 °F (NTP, 1992) 235.5 °C 246.375 °C 235.5°C |
Physical Description | Vidarabine is a white to off-white crystalline powder. (NTP, 1992) Solid |
Description | Adenosine is a ribonucleoside comprised of adenine bound to ribose, with vasodilatory, antiarrhythmic and analgesic activities. Phosphorylated forms of adenosine play roles in cellular energy transfer, signal transduction and the synthesis of RNA. Adenosine, also known as adenocard or ade-rib, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. Adenosine is a drug which is used as an initial treatment for the termination of paroxysmal supraventricular tachycardia (pvst), including that associated with accessory bypass tracts, and is a drug of choice for terminating stable, narrow-complex supraventricular tachycardias (svt). also used as an adjunct to thallous chloride ti 201 myocardial perfusion scintigraphy (thallium stress test) in patients who are unable to exercise adequately, as well as an adjunct to vagal maneuvers and clinical assessment to establish a specific diagnosis of undefined, stable, narrow-complex svt. Adenosine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Adenosine has been found throughout all human tissues, and has also been detected in most biofluids, including urine, feces, cerebrospinal fluid, and saliva. Within the cell, adenosine is primarily located in the mitochondria and lysosome. Adenosine exists in all eukaryotes, ranging from yeast to humans. Adenosine participates in a number of enzymatic reactions. In particular, Adenosine can be converted into inosine through its interaction with the enzyme adenosine deaminase. In addition, Adenosine can be converted into adenine and ribose 1-phosphate through its interaction with the enzyme purine nucleoside phosphorylase. In humans, adenosine is involved in the thioguanine action pathway, the azathioprine action pathway, the methionine metabolism pathway, and the mercaptopurine action pathway. Adenosine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, the hypermethioninemia pathway, adenine phosphoribosyltransferase deficiency (aprt), and adenosine deaminase deficiency. Adenosine is a potentially toxic compound. Adenosine is a ribonucleoside composed of a molecule of adenine attached to a ribofuranose moiety via a beta-N(9)-glycosidic bond. It has a role as an anti-arrhythmia drug, a vasodilator agent, an analgesic, a human metabolite and a fundamental metabolite. It is a purines D-ribonucleoside and a member of adenosines. It derives from an adenine. |
Solubility | less than 1 mg/mL at 70° F (NTP, 1992) 8230 mg/L Insoluble in ethanol In water, 5.1 g/L at 25 °C 37 mg/mL >40.1 [ug/mL] |
Synonyms | Adenocard Adenoscan Adenosine |
Vapor Pressure | 6.0X10-15 mm Hg at 25 °C (est) |
PubChem Compound | 60961 |
Last Modified | Nov 11 2021 |
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